

Spectroscopic Profile of Butyl 4-Carboxyphenyl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: *Butyl 4-Carboxyphenyl Carbonate*

Cat. No.: *B078654*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Butyl 4-Carboxyphenyl Carbonate**, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Butyl 4-Carboxyphenyl Carbonate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Butyl 4-Carboxyphenyl Carbonate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.13	Doublet	2H	Aromatic C-H (ortho to -COOH)
7.32	Doublet	2H	Aromatic C-H (ortho to -OCOO)
4.29	Triplet	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.74	Multiplet	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.47	Multiplet	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.98	Triplet	3H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for **Butyl 4-Carboxyphenyl Carbonate**

Chemical Shift (ppm)	Assignment
170.0	C=O (Carboxylic Acid)
154.5	C=O (Carbonate)
151.2	Aromatic C-OCOO
131.8	Aromatic C-H
127.8	Aromatic C-COOH
120.9	Aromatic C-H
69.8	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
30.5	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
18.9	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
13.6	O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Solvent: Chloroform-d (CDCl_3)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **Butyl 4-Carboxyphenyl Carbonate**

Wavenumber (cm^{-1})	Intensity	Assignment
2960-2850	Strong	C-H stretch (Aliphatic)
3300-2500	Broad	O-H stretch (Carboxylic Acid)
1760	Strong	C=O stretch (Carbonate)
1690	Strong	C=O stretch (Carboxylic Acid)
1605, 1500	Medium	C=C stretch (Aromatic)
1250-1100	Strong	C-O stretch (Carbonate and Carboxylic Acid)

Mass Spectrometry (MS) Data

Table 4: GC-MS Fragmentation Data for **Butyl 4-Carboxyphenyl Carbonate**

m/z	Relative Intensity	Possible Fragment
238	Low	$[\text{M}]^+$ (Molecular Ion)
182	Medium	$[\text{M} - \text{C}_4\text{H}_8\text{O}]^+$
138	High	$[\text{HOOC-C}_6\text{H}_4-\text{O}]^+$
121	Medium	$[\text{HOOC-C}_6\text{H}_4]^+$
57	High	$[\text{C}_4\text{H}_9]^+$

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Butyl 4-Carboxyphenyl Carbonate** was prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm). The solution was then filtered into a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra were acquired on a standard NMR spectrometer. For the ^1H NMR spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The resulting Free Induction Decay (FID) was Fourier transformed, phased, and baseline corrected. For the ^{13}C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

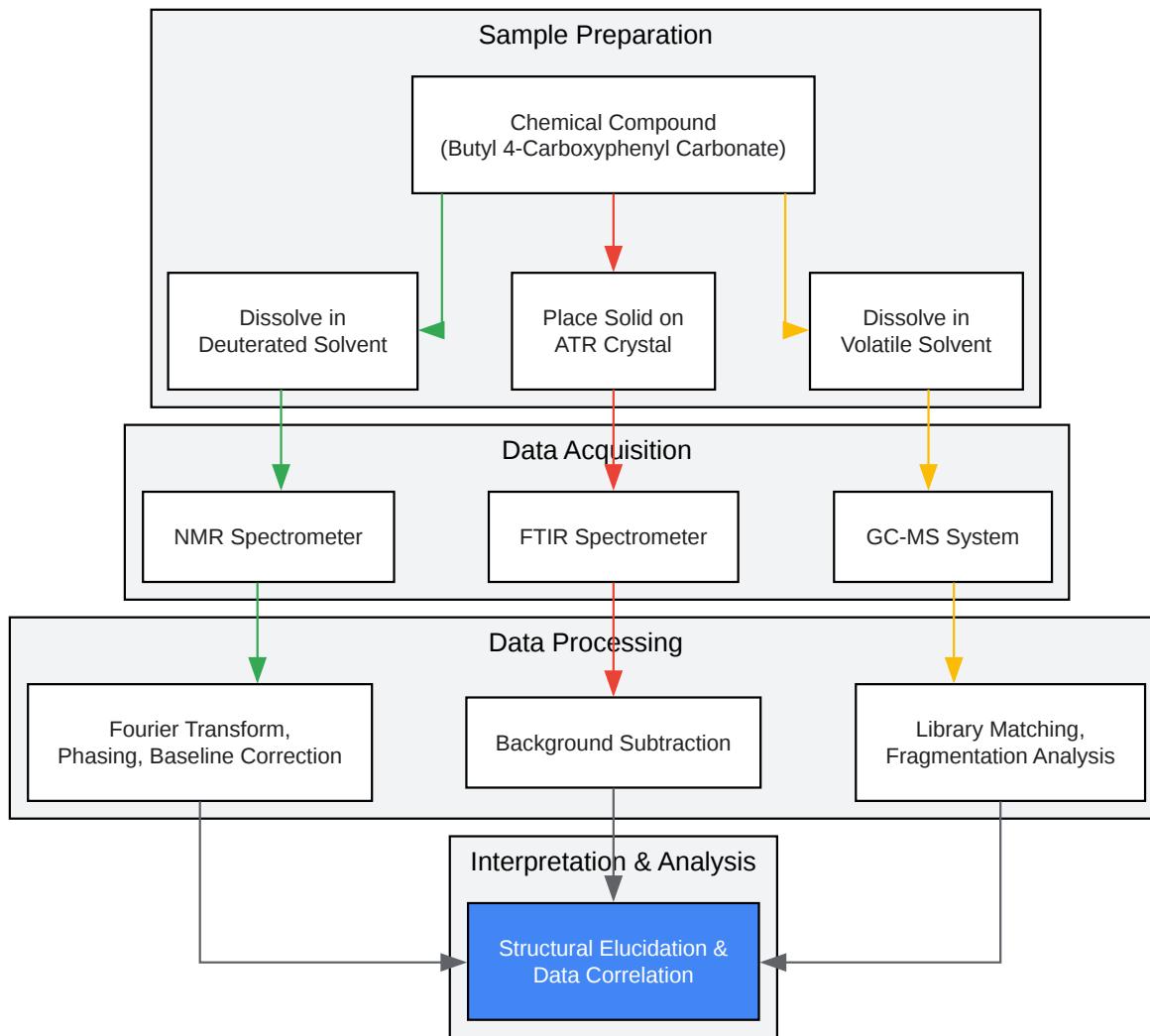
A small amount of the solid **Butyl 4-Carboxyphenyl Carbonate** was placed directly onto the diamond crystal of an ATR accessory.^[1] Pressure was applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal was recorded first. The sample spectrum was then acquired over a typical spectral range of 4000 to 400 cm^{-1} . The instrument software automatically subtracted the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **Butyl 4-Carboxyphenyl Carbonate** was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The solution was injected into the GC system, where the sample was vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then entered the mass spectrometer. Electron Ionization (EI) at 70 eV was used to ionize the molecules, causing fragmentation. The mass analyzer separated the resulting ions based on their mass-to-charge ratio (m/z), and a detector recorded their abundance, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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